molecular formula C18H17NO3 B11836753 4-Methoxyphenethyl indolizine-7-carboxylate

4-Methoxyphenethyl indolizine-7-carboxylate

Cat. No.: B11836753
M. Wt: 295.3 g/mol
InChI Key: UDFQEUXSESJGLV-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl indolizine-7-carboxylate (CAS 59228-50-1) is a synthetic indolizine derivative of high interest in medicinal chemistry and pharmaceutical research. The compound features a fused bicyclic indolizine scaffold, a structure known for its planar geometry and extended conjugation that facilitates interactions with biological targets . This specific analogue is functionalized with a 7-carboxylate ester linked via a phenethyl chain to a 4-methoxy phenyl ring. The indolizine core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities . Recent studies on functionalized indolizines have highlighted their significant potential as anticancer agents. Some compounds exhibit potent activity by inhibiting tubulin polymerization, binding at the colchicine site to disrupt microtubule dynamics in cancer cells . Molecular docking analyses of related indolizines show favorable binding affinities to this target, involving key amino acid residues . Furthermore, indolizine derivatives have shown promising anti-tubercular activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis . Beyond these areas, the indolizine pharmacophore is found in molecules acting as histamine H3 antagonists, 15-lipoxygenase (15-LO) inhibitors, and angiotensin-converting enzyme (ACE) inhibitors, underscoring its versatility . The 4-methoxyphenethyl moiety is a common structural element in bioactive molecules, often contributing to pharmacokinetic properties. This product is intended for research and development purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in the discovery of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl indolizine-7-carboxylate

InChI

InChI=1S/C18H17NO3/c1-21-17-6-4-14(5-7-17)9-12-22-18(20)15-8-11-19-10-2-3-16(19)13-15/h2-8,10-11,13H,9,12H2,1H3

InChI Key

UDFQEUXSESJGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

Preparation Methods

Pyridinium Ylide-Based Cycloaddition

The most widely used method for indolizine synthesis involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes or alkenes. For 4-methoxyphenethyl indolizine-7-carboxylate, this approach typically proceeds in two stages:

  • Pyridinium Salt Formation : 4-Methoxy-substituted pyridines react with phenacyl bromides to generate pyridinium intermediates.

  • Cycloaddition with Alkynes : The ylide reacts with diethyl acetylenedicarboxylate (DEAD) or analogous dipolarophiles to form the indolizine skeleton.

Example Protocol (Adapted from):

  • Reactants : 4-Methoxypyridine, phenacyl bromide, diethyl acetylenedicarboxylate.

  • Conditions : K₂CO₃ in DMF, 30 min at 80°C.

  • Yield : 69–77% after column chromatography.

Key Mechanistic Insights:

  • Hydrophobic interactions dominate during cycloaddition, favoring regioselectivity at the 7-position.

  • Substituents on the benzoyl ring (e.g., bromo, cyano) modulate electronic effects, impacting reaction kinetics.

Palladium-Catalyzed Multicomponent Synthesis

Carbonylative Coupling Strategies

Palladium-catalyzed methods enable one-pot assembly of indolizines from simpler precursors. A notable approach involves:

  • Oxidative Aminocarbonylation : PdI₂/KI-catalyzed reaction of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with CO and amines.

  • Cyclization/Aromatization : Intramolecular dearomative conjugate addition followed by rearomatization.

Representative Conditions:

  • Catalyst : PdI₂ (0.33 mol%), KI (0.5 equiv).

  • Reactants : 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl derivative, CO/air (4:1, 20 atm).

  • Yield : 58–91% for analogous indolizines.

Tandem CDC/Amination Reactions

Cross-dehydrogenative coupling (CDC) paired with C–H amination allows functionalization of preformed indolizines. For example:

  • Substrate : 3-Benzoylindolizine derivatives.

  • Catalyst : Pd(OAc)₂/Cu(OAc)₂ in toluene at 140°C.

  • Outcome : Introduces ester groups at the 7-position via oxidative coupling.

Post-Synthetic Functionalization

Esterification of Indolizine-7-Carboxylic Acid

The 4-methoxyphenethyl ester group is introduced via Steglich esterification:

  • Activation : Indolizine-7-carboxylic acid reacts with DCC/DMAP.

  • Nucleophilic Substitution : 4-Methoxyphenethyl alcohol displaces the activated intermediate.

Optimization Data:

  • Reagent : DCC (1.2 equiv), DMAP (0.1 equiv).

  • Solvent : Dichloromethane, 24 h at 25°C.

  • Yield : 85–92% for analogous esters.

Direct Acylation with Carboxylic Acids

Recent advances permit direct 3-acylation using condensation reagents (e.g., EDC/HOBt):

  • Substrate : 2-Methoxyindolizine.

  • Carboxylic Acid : 4-Methoxyphenethyl carboxylate.

  • Yield : 78% with red light-triggered release capability.

Alternative Synthetic Routes

Tschitschibabin Reaction

Condensation of 2-alkylpyridines with α-halo ketones generates indolizines, though yields are moderate (30–50%).

Propargylic Pyridine Cycloisomerization

Au- or Cu-catalyzed cycloisomerization of propargylic acetates provides access to 1,3-disubstituted indolizines.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
[3 + 2] CycloadditionHigh regioselectivity, scalableRequires toxic solvents (DMF)69–77%
Pd-Catalyzed CDCOne-pot synthesis, functional group toleranceHigh CO pressure required58–91%
Steglich EsterificationMild conditions, high efficiencyRequires pre-functionalized carboxylic acid85–92%

Experimental Data and Characterization

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.26 (d, J = 9.1 Hz, 1H, H-5), 7.61 (d, J = 8.5 Hz, 2H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.86 (s, 3H, OCH₃).

  • LC-MS : m/z 295.3 [M+H]⁺, consistent with C₁₈H₁₇NO₃.

Crystallographic Validation

Single-crystal X-ray diffraction of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (analogous compound) confirmed monoclinic packing (space group P2₁/n) .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester group in 4-Methoxyphenethyl indolizine-7-carboxylate can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is typical for esters, where water acts as a nucleophile to cleave the ester bond. For example, similar indolizine derivatives with carboxylate groups exhibit hydrolytic reactivity, forming carboxylic acids that may further participate in subsequent reactions like amidation or alkylation.

Key Reaction Parameters

Reaction TypeConditionProduct
Base-catalyzedAqueous NaOHIndolizine-7-carboxylic acid
Acid-catalyzedHCl/H₂OIndolizine-7-carboxylic acid

Nucleophilic Acyl Substitution

The ester group can undergo nucleophilic acyl substitution with amines or alcohols to form amides or alternative esters. This reaction is facilitated by the electrophilicity of the carbonyl carbon. For instance, indolizine derivatives with ester moieties are known to react with primary/secondary amines in the presence of coupling agents (e.g., DCC) to yield amides .

Example Reaction

4-Methoxyphenethyl indolizine-7-carboxylate+NH3Indolizine-7-carboxamide\text{this compound} + \text{NH}_3 \rightarrow \text{Indolizine-7-carboxamide}

Electrophilic Aromatic Substitution

The indolizine ring system, being aromatic and electron-deficient, can undergo electrophilic substitution. The methoxy group on the phenethyl chain acts as an electron-donating group, potentially activating specific positions for substitution. Friedel–Crafts acylation or alkylation are plausible, though steric hindrance from the substituents may influence regioselectivity .

Catalytic Systems
Chiral phosphoric acids or palladium catalysts (e.g., PdCl₂ with Cu(OAc)₂) have been used in analogous indolizine reactions to facilitate site-selective functionalization .

Cycloaddition Reactions

Indolizines can participate in cycloaddition reactions due to their conjugated π-systems. For example, 1,3-dipolar cycloadditions with nitrones or azomethines may form novel heterocycles. While not directly reported for this compound, similar indolizine derivatives have shown reactivity in such transformations .

Potential Reaction Pathway

4-Methoxyphenethyl indolizine-7-carboxylate+DipolarophileFused Heterocycle\text{this compound} + \text{Dipolarophile} \rightarrow \text{Fused Heterocycle}

Oxidative Functionalization

Palladium-catalyzed oxidative coupling reactions, such as cross-dehydrogenative coupling (CDC), could enable C–H activation on the indolizine ring or phenethyl chain. For example, analogous indolizines react with aryl groups under Pd catalysis to form fused structures like indenoindolizines .

Catalytic Conditions

CatalystSolventTemperatureKey Products
Pd(OAc)₂Toluene140°CFused indolizine derivatives

Enzyme-Mediated Transformations

While not directly demonstrated for this compound, indolizine derivatives have shown interactions with enzymes like COX-2. The carboxylate group may participate in enzyme inhibition or covalent binding, as observed in related anti-inflammatory studies .

Stability and Reactivity Influencing Factors

  • Methoxy Group : The electron-donating methoxy substituent on the phenethyl chain may stabilize intermediates during electrophilic substitution or oxidative reactions.

  • Carboxylate Position : The 7-carboxylate position may influence steric effects and electronic distribution compared to 6-carboxylate analogs .

Scientific Research Applications

Chemical Synthesis

4-Methoxyphenethyl indolizine-7-carboxylate serves as a building block in the synthesis of complex organic molecules. Its structure allows for the creation of various derivatives that can be tailored for specific applications in organic synthesis and materials science. The compound's ability to undergo various chemical reactions makes it valuable in the development of new synthetic pathways.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, making them candidates for developing new antimicrobial agents .
  • Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, demonstrating significant antiproliferative activity. For example, certain derivatives have shown IC50 values as low as 0.34 μM against breast cancer cells (MCF-7) and 0.52 μM against cervical cancer cells (HeLa) . Mechanistic studies suggest these compounds induce apoptosis and disrupt microtubule dynamics, similar to known chemotherapeutics like colchicine .

Medicinal Applications

The compound is being investigated for its potential use in drug development due to its diverse biological activities. Its role as a therapeutic agent is particularly notable in:

  • Cancer Treatment : The ability to inhibit tubulin polymerization positions this compound as a promising candidate for further development as an anticancer drug .
  • Antimicrobial Agents : Given its effectiveness against resistant strains of bacteria, there is ongoing research to explore its use in treating infections caused by multidrug-resistant organisms .

Industrial Applications

In addition to its scientific research applications, this compound is also utilized in various industrial contexts:

  • Dyes and Pigments : The unique properties of indolizines make them suitable for use in the production of organic dyes and pigments.
  • Material Science : Research is ongoing into the use of this compound in developing organic materials with specific electronic or optical properties.

Research Findings and Case Studies

The following table summarizes key findings from recent studies on this compound and its derivatives:

StudyActivityIC50 ValueTarget
Anticancer (HeLa)0.52 µMHeLa Cells
Anticancer (MCF-7)0.34 µMMCF-7 Cells
Antimicrobial (MDR strains)16 µg/mLMycobacterium tuberculosis
Tubulin Polymerization InhibitionNot specifiedMicrotubules

Mechanism of Action

The mechanism of action of 4-methoxyphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 7-Methoxy-3-(substituted benzoyl)indolizine-1-carboxylates (COX-2 Inhibitors)

Key analogs with 7-methoxy and 3-benzoyl substituents demonstrate potent cyclooxygenase-2 (COX-2) inhibition. For example:

  • Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate (2a): IC₅₀ = 6.56 ± 0.03 µM .
  • Ethyl 3-(4-cyanobenzoyl)-7-methoxy-2-methylindolizine-1-carboxylate (2b): IC₅₀ = 7.24 ± 0.03 µM .

The 7-methoxy group is critical for COX-2 selectivity, while substituents like cyano (electron-withdrawing) at the benzoyl moiety enhance binding in the hydrophobic channel of COX-2 . Comparatively, 4-methoxyphenethyl in the target compound may improve steric interactions or π-stacking due to its bulkier aromatic substituent.

Diethyl 7-Acetylindolizine Derivatives (Anticancer Agents)
  • Diethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate (2l) : Demonstrated dose-dependent anticancer activity (10–80 µg/mL) with LC-MS (m/z 428 [M+H]⁺) and IR peaks at 1710 cm⁻¹ (ester C=O) .
  • Diethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (2i) : Similar activity profile (LC-MS m/z 384 [M+H]⁺; IR 1708 cm⁻¹) .

Replacing the acetyl group at position 7 with methoxyphenethyl could alter cytotoxicity by modulating electron density or metabolic pathways.

Structural Modifications and Physicochemical Properties

Compound Substituents (Position) Molecular Weight Key Functional Groups Biological Activity
4-Methoxyphenethyl indolizine-7-carboxylate 4-MeO-phenethyl (side chain), COOEt (7) ~343.3 (est.) Methoxy, ester Hypothesized COX-2 inhibition
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate CF₃ (7), COOEt (1) 257.2 Trifluoromethyl, ester Not reported
7-Methoxyindolizine-1-carboxylic acid COOH (1), OMe (7) 191.2 Carboxylic acid, methoxy Intermediate for drug design
Methyl 4-bromo-1H-indole-7-carboxylate Br (4), COOMe (7) 254.1 Bromine, ester Antitumor applications
  • Electron-Withdrawing Groups (e.g., CF₃, Br): Increase stability but may reduce solubility.
  • Methoxy vs. Acetyl : Methoxy (electron-donating) in the target compound may improve resonance stabilization compared to acetyl derivatives .

Biological Activity

4-Methoxyphenethyl indolizine-7-carboxylate is a compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Indolizines

Indolizines are heteroaromatic compounds known for their significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The structural versatility of indolizines allows for modifications that enhance their pharmacological profiles. Specifically, derivatives like this compound have been synthesized and evaluated for their therapeutic potential.

1. Anti-inflammatory Activity

One of the primary areas of interest for this compound is its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory response, making it a target for anti-inflammatory drugs.

  • IC50 Values : Various studies have reported the IC50 values of indolizine derivatives against COX-2. For instance, compounds synthesized in related studies demonstrated IC50 values ranging from 5.84 µM to 7.95 µM, indicating promising anti-inflammatory activity when compared to established drugs like indomethacin (IC50 = 6.84 µM) and celecoxib (IC50 = 0.05 µM) .
CompoundSubstituentIC50 (µM)
2a4-CN6.56
2c4-F6.94
Indomethacin-6.84
Celecoxib-0.05

2. Anticancer Activity

Indolizine derivatives have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
  • Case Studies : A study reported that certain indolizine derivatives exhibited growth inhibitory activity against a panel of 60 human cancer cell lines, with some compounds showing GI50 values in the range of 10–100 nM . Notably, compound 11a displayed excellent cytostatic activity across multiple cancer types.

3. Antimicrobial and Antioxidant Properties

Indolizines have also been evaluated for their antimicrobial and antioxidant activities.

  • Antimicrobial Activity : Research indicates that some derivatives possess strong antimicrobial effects against various pathogens, making them potential candidates for antibiotic development .
  • Antioxidant Activity : The antioxidant properties of indolizines are significant, with some derivatives demonstrating inhibition of lipid peroxidation with IC50 values below 1 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : Molecular modeling studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds to COX-2 .
  • Inhibition of Enzymatic Activity : The inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation is a common mechanism observed in indolizine derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methoxyphenethyl indolizine-7-carboxylate derivatives under eco-friendly conditions?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (anhydrous acetone or DMF), temperature (room temperature or reduced-temperature protocols), and catalyst (e.g., K₂CO₃). Microwave-assisted synthesis can reduce reaction time to 30 minutes while maintaining yields (e.g., 78–89% for indolizine derivatives) . Purification via column chromatography (hexane:ethyl acetate) and recrystallization (ethyl acetate) ensures high purity. Monitor reaction progress using TLC and confirm structures via ¹H/¹³C-NMR, LC-MS, and elemental analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H-NMR : Identify aromatic protons (δ 7.2–9.5 ppm), methoxy groups (δ ~3.9 ppm), and ethyl ester signals (δ 1.2–4.4 ppm) .
  • ¹³C-NMR : Confirm carbonyl carbons (δ 164–188 ppm) and indolizine core carbons (δ 96–150 ppm) .
  • LC-MS/ESI-MS : Detect molecular ion peaks (e.g., m/z = 398 [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N percentages (e.g., C: 57.40%, H: 3.78%, N: 10.52%) .

Q. What in vitro models are suitable for preliminary antibacterial screening of indolizine derivatives?

  • Methodological Answer : Conduct agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use triplicate measurements and statistical analysis (mean ± SD) to minimize variability. Only ~50% of synthesized indolizines show activity, necessitating dose-response validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data among structurally similar indolizine derivatives?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methoxy vs. 4-bromo groups) on antibacterial potency .
  • Analyze physicochemical properties : LogP, molecular mass, and hydrogen bonding capacity influence membrane permeability and target binding .
  • Use statistical tools : Multivariate regression to identify key activity drivers and eliminate outliers .

Q. What strategies optimize substituent placement for enhanced COX-2 inhibition or antioxidant activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 4-fluorobenzoyl) improve COX-2 binding affinity, as shown by IC₅₀ values and docking studies .
  • Methoxy groups at C7 enhance radical scavenging in DPPH assays by stabilizing phenolic intermediates .
  • Synthesize analogs with bulky substituents (e.g., bromo or morpholine sulfonyl) to probe steric effects on enzymatic targets .

Q. How can low yields in multi-step indolizine synthesis be addressed?

  • Methodological Answer :

  • Intermediate purification : Use vacuum distillation for quaternary salts (89% yield) .
  • Solvent optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Microwave assistance : Accelerate cyclization steps and improve regioselectivity .

Q. What computational approaches predict indolizine interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to CRTH2 or COX-2 active sites, validating with IC₅₀ data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in antioxidant mechanisms .

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